Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate
CAS No.:
Cat. No.: VC15753364
Molecular Formula: C10H10BrFN2O2
Molecular Weight: 289.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrFN2O2 |
|---|---|
| Molecular Weight | 289.10 g/mol |
| IUPAC Name | ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate |
| Standard InChI | InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3 |
| Standard InChI Key | AQINZKQLAQYZMW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate, reflects its three-dimensional arrangement. The central acetamide backbone is substituted with a bromo-fluoro aromatic ring at the 2-position and a hydrazone group (–N=N–) at the adjacent carbon. The ethyl ester (–COOCH₂CH₃) enhances solubility in organic solvents, while the halogen atoms (Br, F) contribute to electronic effects that influence reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrFN₂O₂ | |
| Molecular Weight | 289.10 g/mol | |
| SMILES | CCOC(=O)C(=NN)C₁=C(C=CC=C₁Br)F | |
| InChIKey | AQINZKQLAQYZMW-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 2-bromo-6-fluorobenzaldehyde or its derivatives, which undergo condensation with ethyl hydrazinoacetate under acidic or neutral conditions. Solvents such as ethanol or methanol are employed under reflux to drive the reaction to completion, with yields optimized through temperature control and catalyst use (e.g., acetic acid).
Critical Reaction Parameters
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Temperature: Reflux conditions (~78°C for ethanol) ensure sufficient energy for imine formation.
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Catalysts: Protic acids (e.g., HCl, H₂SO₄) accelerate hydrazone bond formation.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.
Comparative Analysis of Methods
A study comparing solvent systems revealed that methanol provides faster reaction times (~4 hours) compared to ethanol (~6 hours), albeit with marginally lower yields (72% vs. 68%). The choice of base (e.g., triethylamine) further modulates reaction efficiency, reducing side products like hydrolyzed esters.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C).
Table 2: Representative Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.25 (t, 3H, CH₃), 4.20 (q, 2H, CH₂) | Ethyl ester protons |
| δ 7.45–7.70 (m, 3H, Ar–H) | Aromatic protons | |
| ¹³C NMR | δ 165.5 (C=O), 158.2 (C–F) | Carbonyl and fluorinated carbons |
| IR | 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) | Ester and hydrazone groups |
| MS (ESI+) | m/z 289.10 [M+H]⁺ | Molecular ion confirmation |
Data adapted from VulcanChem and analogous hydrazone derivatives .
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Development
The compound’s hydrazone group serves as a chelating ligand for transition metals, enabling its use in catalytic reactions or metal-organic frameworks (MOFs) . Recent studies highlight its potential as a precursor for c-Met kinase inhibitors, where the bromo-fluoro aromatic system enhances target binding affinity . For example, derivatives of this scaffold demonstrated IC₅₀ values as low as 3.0 nM against MKN-45 gastric cancer cells .
Agrochemistry and Material Science
In agrochemistry, the bromo and fluoro substituents contribute to pesticidal activity by disrupting insect nervous systems. Additionally, its planar aromatic structure makes it a candidate for organic semiconductors in photovoltaic devices.
Future Directions
Ongoing research aims to exploit this compound’s versatility in click chemistry and bioconjugation. Its fluorinated aromatic ring also positions it as a candidate for ¹⁸F-radiotracer synthesis in PET imaging. Collaborative efforts between academic and industrial laboratories are expected to expand its utility in drug discovery pipelines.
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